molecular formula C28H31N5O2 B3000411 5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326867-68-8

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B3000411
CAS-Nummer: 1326867-68-8
Molekulargewicht: 469.589
InChI-Schlüssel: NWLDSDTWGQIZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a substituted pyrazolo[1,5-a]pyrazine compound investigated for its role as a potent inhibitor of RET (Rearranged during Transfection) kinase . RET kinase is a well-validated therapeutic target in multiple cancers, including non-small cell lung cancer and thyroid cancer, where its dysregulation through mutation or fusion drives tumor growth and proliferation . The core pyrazolo[1,5-a]pyrazine scaffold is part of a significant class of heterocyclic compounds known for their extensive pharmacological profiles and are frequently explored in the design of novel anticancer agents . The structure of this inhibitor is strategically designed, incorporating a 4-phenylpiperazine group, a common pharmacophore known to enhance pharmacokinetic properties and receptor interaction, linked to the central heterocyclic system. By targeting aberrant RET signaling, this small molecule inhibitor is a valuable research tool for studying oncogenic signaling pathways, enabling the exploration of new therapeutic strategies for RET-driven malignancies . This product is intended for research applications in vitro and is strictly for Laboratory/Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

1326867-68-8

Molekularformel

C28H31N5O2

Molekulargewicht

469.589

IUPAC-Name

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H31N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h3-11,18-21H,12-17H2,1-2H3

InChI-Schlüssel

NWLDSDTWGQIZAZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C22H26N4O3\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_3

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study conducted by Bouabdallah et al. showed that derivatives of pyrazolo[1,5-a]pyrazin exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The compound demonstrated a growth inhibition concentration (GI50) of 3.79 µM for MCF7 cells and 12.50 µM for NCI-H460 cells, indicating its potency in inhibiting tumor growth .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineGI50 (µM)Source
MCF73.79Bouabdallah et al.
NCI-H46012.50Bouabdallah et al.
Hep-23.25Wei et al.
P81517.82Wei et al.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies demonstrated moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 µM . The selectivity index (S.I.) for COX-II inhibition was found to be higher than that of standard drugs such as Celecoxib, suggesting a promising therapeutic profile.

Table 2: COX Inhibition Data

CompoundCOX-II IC50 (µM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cancer progression and inflammatory responses:

  • Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, which is critical for cell cycle regulation and mitosis.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to reduced viability and increased cell death.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that promote inflammation and tumor growth, such as the NF-kB pathway.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo derivatives against lung cancer cell lines (A549). These derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values as low as 0.95 nM against NCIH460 cells . This highlights the potential for developing targeted therapies based on structural modifications of the original compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound Name (Core Structure) Substituents (Positions) Molecular Weight Notable Features Reference
Target Compound 5: 3-oxo-3-(4-phenylpiperazin-1-yl)propyl; 2: 4-isopropylphenyl ~511.5* Phenylpiperazine may enhance CNS targeting; isopropylphenyl increases lipophilicity.
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) derivative 5: 2-fluorobenzyl; 2: 4-fluorophenyl; 3: hydroxymethyl 367.35 Fluorine atoms enhance metabolic stability; hydroxymethyl improves solubility.
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl) derivative 5: chlorophenyl-oxazolylmethyl; 2: 3,4-dimethoxyphenyl 476.9 Chlorine and methoxy groups modulate electron density; oxazole may enhance π-π interactions.
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., MK66) Varied aryl groups at positions 2 and 5 ~300–400* Pyrimidinone core differs in ring size; methoxyphenyl substituents influence binding affinity.

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Phenylpiperazine vs. In contrast, fluorinated aryl groups (e.g., in ) reduce metabolic degradation via cytochrome P450 inhibition.
  • Isopropylphenyl vs. Dimethoxyphenyl: The isopropyl group in the target compound increases lipophilicity (logP ~4.5*), favoring blood-brain barrier penetration.

Computational Insights

Theoretical analyses using tools like Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) mapping can predict:

  • Electrostatic Potential (ESP): The phenylpiperazine group likely creates localized positive charges, enhancing interactions with negatively charged protein residues.
  • Hydrogen Bonding: The 3-oxo group may act as a hydrogen bond acceptor, while the pyrazinone nitrogen could serve as a donor .

Q & A

Q. How can electron localization studies (ELF) predict regioselectivity in derivative synthesis?

  • Methodological Answer : Calculate Electron Localization Function (ELF) using Multiwfn at the B3LYP/6-311+G(d,p) level. Regions with ELF >0.85 indicate lone pairs (e.g., pyrazinone oxygen) prone to electrophilic attack. Compare with Fukui indices to prioritize reactive sites for functionalization (e.g., propyl chain alkylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.